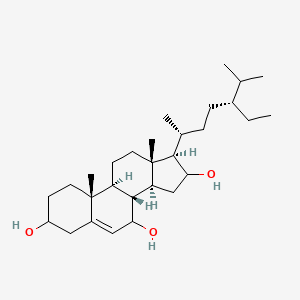

![molecular formula C19H28O3 B1151019 (1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid CAS No. 1039673-32-9](/img/structure/B1151019.png)

(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

Vue d'ensemble

Description

The compound belongs to the naphthalene derivative family, characterized by their polycyclic aromatic structures, which provide a versatile backbone for the synthesis of various chemical entities. These compounds are of interest in the development of fluorescent probes, materials science, and organic synthesis, highlighting their broad applicability in scientific research.

Synthesis Analysis

Synthetic approaches to naphthalene derivatives often involve catalytic acylation, Friedel-Crafts acylation, and other stepwise reactions that introduce functional groups to the naphthalene core. For example, the synthesis of fluorescent probes for β-amyloids involved catalytic acylation using 4-dimethylaminopyridine, demonstrating a method to attach complex moieties to a naphthalene derivative (Fa et al., 2015).

Molecular Structure Analysis

Naphthalene derivatives exhibit diverse molecular structures, with substituents affecting their conformation and reactivity. Crystal structure analyses often reveal intricate hydrogen bonding, C-H...O interactions, and geometric parameters critical for understanding their chemical behavior. Studies on naphthalene tetracarboxylic acid derivatives, for instance, provided insights into hydrogen bond formations and molecular geometries (Blackburn et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of naphthalene derivatives encompasses a range of reactions, including Friedel-Crafts acylation, nucleophilic substitutions, and rearrangements. The positions of substituents on the naphthalene ring influence the sites of ring cleavage and the distribution of reaction products. Dicarbonyl products from the OH radical-initiated reactions of naphthalene exemplify the compound's susceptibility to oxidative ring opening (Wang et al., 2007).

Applications De Recherche Scientifique

Stereochemical Studies and Synthesis

Total Synthesis and Stereostructure : Hagiwara and Uda (1991) described the total synthesis of dysideapalaunic acid, a sesterterpenic aldose reductase inhibitor. They used a multi-step synthesis process starting from an optically active tetrahydro-naphthalene derivative, similar in structure to the compound , to establish its absolute stereochemistry (Hagiwara & Uda, 1991).

Chemoenzymatic Synthesis Applications : Kinoshita et al. (2008) reported on the enzymatic resolution and synthesis of related compounds, demonstrating the potential for chemoenzymatic approaches in synthesizing complex molecules with specific stereochemistry (Kinoshita et al., 2008).

Optical Properties and Probing Studies

Fluorescent Probe for β-Amyloids : Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, starting with a similar naphthalene derivative. This study highlights the utility of such compounds in developing diagnostic tools for diseases like Alzheimer's (Fa et al., 2015).

Photolysis Studies : Chiang et al. (1997) investigated the photoenolization of 5-Methyl-1,4-naphthoquinone, a compound structurally related to the one . Their findings provide insight into the kinetics and mechanisms of hydrogen and proton transfer reactions in similar compounds (Chiang et al., 1997).

Synthesis and Configuration Analysis

Chirality Transfer Studies : Baker et al. (1996) explored the stereoselective isomerization of naphthalene carboxylates, demonstrating the complexities and possibilities of chirality transfer in molecules similar to the compound of interest (Baker et al., 1996).

Absolute Configuration of Dihydroxyserrulatic Acid : Croft et al. (1979) worked on determining the absolute configuration of a diterpene acid by degrading it to a related naphthalene derivative. Such studies are crucial for understanding the spatial arrangement of molecules (Croft et al., 1979).

Propriétés

IUPAC Name |

(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(E)-3-methyl-4-oxobut-2-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-13(12-20)6-8-15-14(2)7-9-16-18(15,3)10-5-11-19(16,4)17(21)22/h6,12,15-16H,2,5,7-11H2,1,3-4H3,(H,21,22)/b13-6+/t15-,16+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGCWDAYASHSEK-YDZYAZLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Nor-14-oxolabda-8(17),12E-Diene-18-oic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]nonadecanamide](/img/structure/B1150937.png)